molecular formula C14H19BrN2O2 B2846950 5-bromo-N-(2-cyclohexyl-2-hydroxyethyl)pyridine-3-carboxamide CAS No. 1790198-41-2

5-bromo-N-(2-cyclohexyl-2-hydroxyethyl)pyridine-3-carboxamide

Cat. No.: B2846950
CAS No.: 1790198-41-2
M. Wt: 327.222
InChI Key: VSACKPAZQAYSRJ-UHFFFAOYSA-N
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Description

5-bromo-N-(2-cyclohexyl-2-hydroxyethyl)pyridine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring a pyridine carboxamide core, is often investigated for its potential to interact with key biological targets. Recent studies on analogous compounds have highlighted the promise of this chemical class in two primary areas. First, in neuroscience, closely related non-hallucinogenic 5-HT2A receptor agonists have shown remarkable therapeutic potential, including the rapid remission of psychotic symptoms in schizophrenia and the rescue of severe motor deficits in models of Parkinson's disease . This suggests its possible utility as a research tool for probing novel neurological pathways. Second, in infectious disease, carboxamide derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis growth in high-throughput phenotypic screens, with mechanistic studies indicating action through the essential membrane transporter MmpL3 . This positions the compound as a valuable starting point for exploring new anti-tubercular agents, especially against multi-drug resistant strains. Consequently, this molecule serves as a versatile scaffold for researchers developing new therapeutic strategies for challenging neurological disorders and global health pathogens.

Properties

IUPAC Name

5-bromo-N-(2-cyclohexyl-2-hydroxyethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c15-12-6-11(7-16-8-12)14(19)17-9-13(18)10-4-2-1-3-5-10/h6-8,10,13,18H,1-5,9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSACKPAZQAYSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=CC(=CN=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-cyclohexyl-2-hydroxyethyl)pyridine-3-carboxamide typically involves a multi-step process. One common method starts with the bromination of nicotinamide to introduce the bromine atom. This is followed by the reaction with 2-cyclohexyl-2-hydroxyethylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-cyclohexyl-2-hydroxyethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a de-brominated nicotinamide.

    Substitution: Formation of azido or thiol-substituted nicotinamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-cyclohexyl-2-hydroxyethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

ZINC27742665 (5-Bromo-N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide)

  • Structural Differences :
    • Core Heterocycle: Pyrimidine (vs. pyridine in the target compound).
    • Substituents: A benzothiazole-ethoxy group replaces the cyclohexyl-hydroxyethyl moiety.
    • Functional Groups: Contains a methylsulfanyl group at position 2 and a bromine at position 3.
  • Implications: The benzothiazole group may enhance π-π stacking interactions in biological targets compared to the cyclohexyl group.

5-Bromo-N-Cyclohexyl-3-methylpyridine-2-carboxamide

  • Structural Differences :
    • Carboxamide Position: At pyridine position 2 (vs. position 3 in the target compound).
    • Substituents: Lacks the hydroxyethyl group; instead, a methyl group is present at position 3.
  • Implications: The absence of a hydroxyl group reduces hydrogen-bonding capacity, which may lower solubility or target affinity.

S01 (5-Phenyl-N-(4-Phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide)

  • Structural Differences :
    • Core Heterocycle: Pyrrolopyridine (vs. pyridine).
    • Substituents: Phenyl groups at positions 5 and 4-phenylpyridin-3-yl (vs. bromine and cyclohexyl-hydroxyethyl).
  • Implications :
    • The extended aromatic system (pyrrolopyridine) may enhance binding to hydrophobic pockets in enzymes like glycogen synthase kinase-3β (GSK-3β).
    • Suzuki coupling used in its synthesis (62.5% yield) suggests scalability, whereas the target compound’s synthesis route is unspecified .

5-Bromo-3-carboxypyridine Hydrobromide

  • Structural Differences: Functional Group: Carboxylic acid at position 3 (vs. carboxamide). Simplicity: No cyclohexyl or hydroxyethyl substituents.
  • Implications: The carboxylic acid group increases acidity (pKa ~2–3), making it more water-soluble but less membrane-permeable than the carboxamide derivative.

Research Implications and Gaps

  • Comparative analysis of yields and scalability is needed.
  • Biological Activity : While ZINC27742665 and S01 are implicated in antiviral (Dengue NS) and GSK-3β inhibition, respectively, the target compound’s pharmacological profile remains unexplored.
  • Safety Data : The Safety Data Sheet (SDS) for 5-bromo-N-cyclohexyl-3-methylpyridine-2-carboxamide (100% concentration) lacks hazard details, highlighting the need for toxicity studies on the target compound .

Biological Activity

5-Bromo-N-(2-cyclohexyl-2-hydroxyethyl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activities associated with this compound, including its efficacy against various diseases, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H20BrN2O
  • Molecular Weight : 300.23 g/mol
  • CAS Number : 1427580-04-8

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases, which play crucial roles in cell signaling pathways involved in cancer progression.
  • Antioxidant Properties : The presence of a bromine atom and a hydroxyl group may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Anticancer Activity

Several studies have investigated the anticancer properties of pyridine derivatives, including this compound. For instance:

  • In vitro assays demonstrated cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound showed an IC50 value indicative of significant growth inhibition.
Cell LineIC50 (µM)Reference
MCF712.5
A54926

Anti-inflammatory Effects

Research indicates that pyridine derivatives may also possess anti-inflammatory properties. The mechanism is thought to involve the modulation of inflammatory cytokines and pathways, which could be beneficial in conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated several pyridine derivatives for their anticancer properties. The results indicated that compounds with similar functional groups exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .
  • Antibacterial Screening :
    • In a comparative study, derivatives of pyridine were screened for antibacterial activity against common pathogens. The results showed that compounds with halogen substitutions displayed enhanced activity compared to their non-halogenated counterparts .
  • Inflammation Modulation :
    • A review highlighted the role of pyridine derivatives in modulating inflammatory responses in vitro. The compounds were shown to reduce levels of pro-inflammatory cytokines in human cell lines, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 5-bromo-N-(2-cyclohexyl-2-hydroxyethyl)pyridine-3-carboxamide?

The synthesis typically involves coupling reactions between pyridine-3-carboxylic acid derivatives and cyclohexyl-hydroxyethylamine intermediates. A common protocol includes:

  • Step 1 : Bromination of pyridine-3-carboxylic acid at the 5-position using N-bromosuccinimide (NBS) under radical initiation conditions .
  • Step 2 : Activation of the carboxylic acid group via conversion to an acyl chloride (e.g., using thionyl chloride) or mixed anhydride.
  • Step 3 : Amide coupling with 2-cyclohexyl-2-hydroxyethylamine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux .
  • Purification : Column chromatography or recrystallization to isolate the product.

Table 1 : Key Reaction Conditions

StepReagents/ConditionsSolventTemperatureReference
1NBS, AIBNCCl₄80°C
3K₂CO₃, DMFDMFReflux

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the pyridine ring, bromine substituent, and cyclohexyl-hydroxyethyl group (e.g., δ ~8.5 ppm for pyridine protons) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 367.08) .
  • X-ray Crystallography : For resolving stereochemistry and confirming the amide bond geometry (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield in multi-step protocols?

Key strategies include:

  • Solvent Optimization : Replacing DMF with less polar solvents (e.g., THF) to reduce side reactions during amide coupling .
  • Catalyst Screening : Testing coupling agents like HATU or EDCI for improved efficiency .
  • Temperature Control : Lowering reflux temperatures to minimize decomposition (e.g., using microwave-assisted synthesis) .
  • Purity Monitoring : Intermediate purification via flash chromatography to remove unreacted starting materials .

Q. How to resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

Contradictions may arise from impurities or assay variability. Methodological solutions include:

  • Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays .
  • Purity Verification : Quantify impurities via HPLC (>98% purity threshold) and repeat assays with rigorously purified samples .
  • Structural Confirmation : Use X-ray crystallography or NMR to confirm the compound’s conformation and rule out polymorphic effects .

Q. What experimental designs are recommended to study the compound’s mechanism of action?

Advanced approaches include:

  • Isothermal Titration Calorimetry (ITC) : To measure binding thermodynamics with target enzymes .
  • Molecular Dynamics Simulations : Predict interaction hotspots between the compound and active sites (e.g., using PyMOL or AutoDock) .
  • Mutagenesis Studies : Engineer enzyme variants to identify critical residues for binding (e.g., Ala-scanning) .

Table 2 : Advanced Analytical Tools

MethodApplicationReference
X-ray CrystallographyResolve binding mode in enzyme complexes
ITCQuantify binding affinity (Kd)

Q. How to design stability studies for this compound under physiological conditions?

  • pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS over 24–72 hours .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures .
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products .

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